molecular formula C13H12BrNO2S B2589053 (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone CAS No. 439107-98-9

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone

Cat. No.: B2589053
CAS No.: 439107-98-9
M. Wt: 326.21
InChI Key: ONSQTENCLAUKIG-UHFFFAOYSA-N
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Description

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene core substituted with a bromine atom and a morpholino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone typically involves the following steps:

    Bromination: The starting material, benzothiophene, undergoes bromination to introduce a bromine atom at the 5-position.

    Formylation: The brominated benzothiophene is then subjected to formylation to introduce a formyl group at the 2-position.

    Morpholino Addition: Finally, the formylated intermediate reacts with morpholine under suitable conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

    Condensation Reactions: The formyl group can engage in condensation reactions with various amines and hydrazines to form imines and hydrazones.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophenes can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced benzothiophene derivatives.

Scientific Research Applications

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

  • (5-Chloro-1-benzothiophen-2-yl)(morpholino)methanone
  • (5-Fluoro-1-benzothiophen-2-yl)(morpholino)methanone
  • (5-Iodo-1-benzothiophen-2-yl)(morpholino)methanone

Comparison:

  • Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly influence the reactivity and biological activity of these compounds. Bromine, being larger and more polarizable, may confer unique properties compared to chlorine or fluorine.
  • Biological Activity: Each compound may exhibit distinct biological activities due to differences in how they interact with molecular targets. For instance, the bromine-substituted compound might have different binding affinities and selectivities compared to its chlorine or fluorine counterparts.
  • Chemical Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the halogen substituent, affecting their suitability for different synthetic applications.

Properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQTENCLAUKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320200
Record name (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439107-98-9
Record name (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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